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Executive Summary
BAY-2413555 is a positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine

receptor (M2R), developed for the treatment of heart failure.[1][2] As a highly targeted agent, its

preclinical development focused on ensuring selectivity for the M2R to minimize off-target

effects. This guide provides a comprehensive overview of the publicly available data on the

potential off-target activities of BAY-2413555. The data reveals a molecule with high selectivity

for its intended target over other muscarinic receptor subtypes and a clean profile regarding

major cytochrome P450 (CYP) isoforms.[3] However, the clinical development of BAY-2413555
was ultimately halted due to a significant and unexpected preclinical toxicology finding of

increased vascular inflammation in monkeys, a critical off-target effect that underscores the

importance of comprehensive safety pharmacology.[4][5] This document summarizes the key

quantitative data, details the experimental methodologies, and provides visual representations

of relevant pathways and workflows to offer a deeper understanding of the off-target profile of

BAY-2413555.

Selectivity Profiling: Muscarinic Receptor Subtypes
BAY-2413555 was designed to be a highly selective M2R PAM, thereby avoiding the side

effects associated with agonism of other muscarinic receptor subtypes.[1] The selectivity was
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primarily assessed through functional assays measuring calcium mobilization in cells

expressing the different human muscarinic receptor subtypes.

Data Presentation: Muscarinic Receptor Selectivity
Receptor
Subtype

Assay Type Parameter
BAY-2413555
Concentration

Result

M2R
Ca2+

Mobilization
Shift Factor 1 µM 46

10 µM 59

M1R
Ca2+

Mobilization
Shift Factor 1 µM & 10 µM Minimal Shift

M3R
Ca2+

Mobilization
Shift Factor 1 µM & 10 µM Minimal Shift

M4R
Ca2+

Mobilization
Shift Factor 1 µM & 10 µM Minimal Shift

M5R
Ca2+

Mobilization
Shift Factor 1 µM & 10 µM Minimal Shift

Shift Factor is

the ratio of the

EC50 of

acetylcholine in

the absence

versus the

presence of BAY-

2413555. A

higher shift factor

indicates a

greater

potentiation of

the acetylcholine

response.[3]
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Experimental Protocols: Muscarinic Receptor Selectivity
Assay
The selectivity of BAY-2413555 for the M2 muscarinic receptor subtype over M1, M3, M4, and

M5 subtypes was determined using a functional calcium mobilization assay.[3] The general

protocol for such an assay is as follows:

Cell Culture: Stably transfected cell lines, each expressing one of the human muscarinic

receptor subtypes (M1, M2, M3, M4, or M5), are cultured in appropriate media and

conditions.

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g.,

Fura-2 AM or Fluo-4 AM) that exhibits an increase in fluorescence intensity upon binding to

intracellular calcium.

Compound Incubation: The cells are pre-incubated with varying concentrations of BAY-
2413555 or vehicle control for a specified period.

Agonist Stimulation: The cells are then stimulated with a range of concentrations of the

endogenous agonist, acetylcholine.

Signal Detection: Changes in intracellular calcium concentration are measured by detecting

the fluorescence signal using a fluorometric imaging plate reader (FLIPR) or a similar

instrument.

Data Analysis: The concentration-response curves for acetylcholine in the presence and

absence of BAY-2413555 are plotted. The EC50 values (the concentration of agonist that

produces 50% of the maximal response) are determined for each curve. The shift factor is

then calculated as the ratio of the EC50 of acetylcholine in the absence of the modulator to

the EC50 in the presence of the modulator.

In Vitro Safety Pharmacology: Cytochrome P450
Inhibition
To assess the potential for drug-drug interactions, BAY-2413555 was evaluated for its inhibitory

effects on major cytochrome P450 (CYP) isoforms.
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Data Presentation: CYP Isoform Inhibition
CYP Isoform Result

Major CYP Isoforms No significant inhibition

CYP Induction No CYP induction

The specific CYP isoforms tested and the

quantitative inhibition values (e.g., IC50) are not

publicly available, but the qualitative outcome

has been reported.[3]

Experimental Protocols: Cytochrome P450 Inhibition
Assay
Standard in vitro assays to determine CYP inhibition typically involve the following steps:

Microsome Incubation: Human liver microsomes, which are rich in CYP enzymes, are used

as the enzyme source.

Substrate and Inhibitor Addition: A specific probe substrate for each CYP isoform is added to

the incubation mixture along with a range of concentrations of the test compound (BAY-
2413555).

Reaction Initiation and Termination: The reaction is initiated by the addition of a cofactor,

such as NADPH, and incubated at 37°C. The reaction is stopped after a specific time by

adding a quenching solution (e.g., acetonitrile).

Metabolite Quantification: The formation of the metabolite of the probe substrate is quantified

using liquid chromatography-mass spectrometry (LC-MS/MS).

Data Analysis: The rate of metabolite formation in the presence of the test compound is

compared to the vehicle control. The IC50 value, the concentration of the test compound that

causes 50% inhibition of the enzyme activity, is then calculated.

Preclinical Toxicology: A Critical Off-Target Finding
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The most significant off-target activity of BAY-2413555 was identified during chronic toxicology

studies, which ultimately led to the termination of its clinical development.

Key Finding: Vascular Inflammation
In a chronic toxicology study conducted in monkeys, long-term administration of BAY-2413555
was associated with evidence of increased vascular inflammation.[4][5] This unexpected finding

raised significant safety concerns for the intended long-term treatment of heart failure patients,

leading to a re-evaluation of the risk-benefit profile and the discontinuation of all ongoing

clinical studies.[1] The specific pathomechanism of this inflammatory response has not been

publicly detailed.

Experimental Protocols: Chronic Toxicology Studies
While the specific details of the BAY-2413555 toxicology study are not fully available, a general

protocol for a chronic toxicology study in non-human primates involves:

Animal Model: A relevant non-human primate species (in this case, monkeys) is selected.

Dose Administration: The test compound (BAY-2413555) is administered daily for an

extended period (e.g., several months) at multiple dose levels, including a control group

receiving a vehicle.

In-life Monitoring: Animals are monitored regularly for clinical signs of toxicity, changes in

body weight, food consumption, and other physiological parameters.

Clinical Pathology: Blood and urine samples are collected at various time points to assess

hematology, clinical chemistry, and urinalysis parameters.

Terminal Procedures: At the end of the study, a comprehensive necropsy is performed.

Tissues and organs are examined macroscopically and microscopically by a veterinary

pathologist.

Histopathology: A wide range of tissues, with a particular focus on potential target organs,

are processed for histopathological examination to identify any cellular or tissue

abnormalities, such as inflammation.
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Visualizing the Context of Off-Target Assessment
To better understand the framework within which off-target activities are evaluated, the

following diagrams illustrate the intended signaling pathway of BAY-2413555 and a typical

workflow for preclinical safety assessment.
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Caption: Intended M2R signaling pathway modulated by BAY-2413555.
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Caption: A typical workflow for preclinical off-target safety assessment.

Conclusion
The available data on BAY-2413555 indicates a compound with a high degree of selectivity for

its intended target, the M2 muscarinic receptor, over other muscarinic subtypes, and a low

potential for CYP-mediated drug-drug interactions. However, the discovery of vascular

inflammation in chronic non-rodent toxicology studies highlights a critical, unforeseen off-target

liability. This case underscores the comprehensive nature of preclinical safety assessment and

the potential for unexpected findings to emerge, even with highly selective molecules. For

researchers and drug developers, the story of BAY-2413555 serves as a crucial reminder of
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the importance of thorough and multi-faceted safety evaluation in the journey of a drug

candidate from the laboratory to the clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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